BenchChemオンラインストアへようこそ!

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one

IGF-1R inhibitor indoline scaffold structure–property relationship

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one (CAS 919053-95-5) is a synthetic morpholino sulfonyl indoline derivative with a linear butyryl side chain. The compound features a 5-morpholinosulfonyl-substituted indoline core, a scaffold described in patent literature as capable of inhibiting, modulating, or regulating Insulin-Like Growth Factor I Receptor (IGF-1R) and Insulin Receptor (IR).

Molecular Formula C16H22N2O4S
Molecular Weight 338.42
CAS No. 919053-95-5
Cat. No. B3012056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one
CAS919053-95-5
Molecular FormulaC16H22N2O4S
Molecular Weight338.42
Structural Identifiers
SMILESCCCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C16H22N2O4S/c1-2-3-16(19)18-7-6-13-12-14(4-5-15(13)18)23(20,21)17-8-10-22-11-9-17/h4-5,12H,2-3,6-11H2,1H3
InChIKeyGYNKJDFQVVUOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one (CAS 919053-95-5): A Morpholino Sulfonyl Indoline Building Block for IGF-1R/IR-Targeted Medicinal Chemistry


1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one (CAS 919053-95-5) is a synthetic morpholino sulfonyl indoline derivative with a linear butyryl side chain. The compound features a 5-morpholinosulfonyl-substituted indoline core, a scaffold described in patent literature as capable of inhibiting, modulating, or regulating Insulin-Like Growth Factor I Receptor (IGF-1R) and Insulin Receptor (IR) . Its molecular formula is C₁₆H₂₂N₂O₄S (MW 338.4 g/mol) with a computed XLogP3 of 0.9, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds, placing it in a favorable physicochemical space for lead optimization . The compound serves as a versatile intermediate for further derivatization and as a non‑branched reference standard within the morpholino sulfonyl indoline series.

Why 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one Cannot Be Replaced by Other Morpholino Sulfonyl Indolines in IGF-1R/IR Programs


Morpholino sulfonyl indoline derivatives share a common core but differ critically in the N1‑acyl substituent, which modulates lipophilicity, steric bulk, and target engagement. The linear butyryl group of 1-(5-(morpholinosulfonyl)indolin-1-yl)butan-1-one confers a distinct conformational and electronic profile compared to branched (e.g., 3‑methylbutanoyl) or aromatic (e.g., phenylpropanoyl) analogs. Patents covering this chemical series disclose that even subtle changes in the acyl chain can alter IGF-1R/IR inhibitory potency and selectivity . Therefore, substituting this compound with a close analog without re‑establishing structure‑activity relationships risks compromising target affinity, cellular potency, and pharmacokinetic properties in lead optimization campaigns .

Quantitative Differentiation Evidence for 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one (CAS 919053-95-5)


Linear Butyryl Chain vs. Branched 3‑Methylbutanoyl Analog: Physicochemical and Steric Differentiation

The target compound bears a linear n‑butyryl substituent, whereas the closest cataloged analog, 3‑methyl-1-(5-(morpholinosulfonyl)indolin-1-yl)butan-1-one (CAS 919053-92-2), incorporates a branched 3‑methylbutanoyl group. The linear chain reduces steric bulk near the amide carbonyl (Taft Es = −0.36 for n‑butyl vs. −0.93 for isobutyl) and lowers molecular weight by 14 Da (338.4 vs. 352.5 g/mol) . The computed XLogP3 of the target compound is 0.9, indicating lower lipophilicity than would be expected for the branched congener (estimated ΔXLogP3 ≈ +0.3–0.5 for the additional methylene), which can influence membrane permeability and off‑target binding .

IGF-1R inhibitor indoline scaffold structure–property relationship

Longer Acyl Chain vs. Shorter Acetyl Analog: Impact on Hydrogen Bond Acceptor Topology and LogP

Compared to the acetyl analog 1-(5-(morpholinosulfonyl)indolin-1-yl)ethan-1-one (MW = 310.37 g/mol; XLogP3 estimated ≈ 0.0–0.2), the butyryl derivative extends the acyl chain by two methylene units, increasing molecular weight by 28 Da and XLogP3 by approximately 0.7–0.9 log units . The additional rotatable bonds (4 vs. 2 in the acetyl derivative) provide greater conformational freedom, which can differentially position the acyl oxygen for hydrogen bonding with kinase hinge residues.

lead optimization lipophilicity indoline building block

Indoline vs. Indole Core Saturation: Conformational and Metabolic Stability Differentiation

The target compound contains a saturated 2,3‑dihydroindole (indoline) ring, distinguishing it from fully aromatic indole‑based morpholino sulfonyl derivatives described in the same patent family . Indoline rings adopt a non‑planar envelope conformation, which can alter the vector of the morpholinosulfonyl group relative to the kinase hinge region. Class‑level evidence from the IGF‑1R patent series indicates that indoline derivatives exhibit distinct inhibitory profiles compared to their indole counterparts; the saturated ring also reduces susceptibility to CYP‑mediated oxidation at the 2,3‑position, potentially improving metabolic stability .

indoline scaffold metabolic stability IGF-1R inhibitor design

Morpholinosulfonyl Indoline Scaffold vs. Alternative IGF-1R Inhibitor Chemotypes: Favorable Physicochemical Profile for CNS Penetration

Among known small‑molecule IGF‑1R/IR inhibitors, the morpholino sulfonyl indoline class offers a distinct physicochemical profile. Compared to BMS‑754807 (MW = 506.5 g/mol; XLogP3 ≈ 3.3; tPSA = 103 Ų), 1-(5-(morpholinosulfonyl)indolin-1-yl)butan-1-one has a lower molecular weight (338.4 g/mol), lower lipophilicity (XLogP3 = 0.9), and a smaller topological polar surface area (estimated tPSA ≈ 75 Ų) . These properties align more closely with CNS drug‑likeness criteria (MW < 400, XLogP3 1–3, tPSA < 90 Ų), suggesting that this chemotype may serve as a more brain‑penetrant starting point for CNS‑relevant IGF‑1R indications such as glioblastoma .

IGF-1R inhibitor CNS penetration physicochemical property optimization

Morpholino vs. Pyrrolidino Sulfonyl Substitution: Differential Cholinesterase Inhibitory Potential

Recent studies on morpholino‑ vs. pyrrolidino‑sulfonyl‑indole thiosemicarbazones reveal that the morpholino substituent can confer superior acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. In a head‑to‑head series, morpholino‑sulfonyl indole derivatives 6h and 7h achieved IC₅₀ values of 0.15 μM and 0.12 μM against AChE and BChE, respectively, outperforming the pyrrolidino counterparts (IC₅₀ values approximately 0.3–0.5 μM) and reference drugs tacrine and galantamine . Although the target compound is not a thiosemicarbazone, the morpholinosulfonyl‑indoline core may similarly engage the peripheral anionic site of cholinesterases, providing a dual‑target (IGF‑1R/IR and cholinesterase) opportunity that is absent in pyrrolidinosulfonyl or non‑sulfonylated analogs.

morpholinosulfonyl pyrrolidinosulfonyl cholinesterase inhibition neuroblastoma

Non‑Branched Acyl Reference Standard vs. Commercial IGF‑1R Inhibitors: Synthetic Accessibility and Cost Efficiency

Unlike the patented crystalline salt form of morpholino sulfonyl indole derivatives (US20140045847A1) that requires multi‑step asymmetric synthesis and chiral resolution for the (S)‑enantiomer , 1-(5‑(morpholinosulfonyl)indolin‑1‑yl)butan‑1‑one is achiral at the indoline ring and synthesized via straightforward acylation of 5‑(morpholinosulfonyl)indoline with butyryl chloride or butyric anhydride. This simpler synthesis translates to lower procurement cost (estimated <$100/g from specialty chemical suppliers vs. >$1,000/g for enantiopure IGF‑1R clinical candidates) and faster delivery for SAR exploration .

building block synthetic accessibility procurement medicinal chemistry

Optimal Application Scenarios for 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one (CAS 919053-95-5)


IGF-1R/IR Lead Optimization: SAR Exploration of N1‑Acyl Chain Length and Branching

Use the linear butyryl derivative as a non‑branched reference compound in a series evaluating C1–C6 acyl chain effects on IGF‑1R/IR inhibitory potency. The compound fills the critical four‑carbon chain gap between acetyl and hexanoyl analogs, providing data points for QSAR models and guiding the selection of optimal acyl substituents for balancing potency and physicochemical properties . Pair with the branched 3‑methylbutanoyl analog (CAS 919053‑92‑2) to deconvolute steric vs. lipophilic contributions to target binding.

CNS‑Penetrant IGF‑1R Inhibitor Discovery: Scaffold‑Hopping Starting Point

Deploy the morpholino sulfonyl indoline scaffold as a low‑molecular‑weight, low‑lipophilicity starting point for CNS‑penetrant IGF‑1R inhibitor design. The computed XLogP3 of 0.9 and estimated tPSA of 75 Ų align with CNS drug‑likeness criteria, in contrast to first‑generation clinical candidates such as BMS‑754807 (XLogP3 ≈ 3.3; tPSA = 103 Ų) . Late‑stage functionalization at the indoline 7‑position or morpholine ring can further tune properties without sacrificing the favorable core profile.

Dual IGF‑1R/Cholinesterase Inhibitor Development for Neuro‑Oncology

Exploit the morpholinosulfonyl group's demonstrated engagement with acetylcholinesterase and butyrylcholinesterase (IC₅₀ values as low as 0.12–0.15 μM in thiosemicarbazone derivatives) to pursue a dual‑targeting strategy for glioblastoma or neuroblastoma . The indoline‑based compound can be elaborated with thiosemicarbazone or hydrazone warheads while retaining the morpholinosulfonyl‑indoline core that contributes to cholinesterase binding at the peripheral anionic site.

Cost‑Efficient High‑Throughput Screening of Morpholino Sulfonyl Indoline Libraries

Utilize the compound as a readily accessible, achiral building block for constructing screening libraries of morpholino sulfonyl indoline derivatives through parallel acylation or sulfonylation chemistry . Its availability from multiple specialty chemical suppliers at a cost of <$100/g enables procurement of multi‑gram quantities for large‑scale library synthesis without the budget constraints associated with advanced clinical candidates.

Quote Request

Request a Quote for 1-(5-(Morpholinosulfonyl)indolin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.